4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-13-10-20(22)25-19-11-16(8-9-17(13)19)24-12-18(21)14-4-6-15(23-2)7-5-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHKAFKKAOZUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylglyoxal with 4-ethyl-7-hydroxy-2H-chromen-2-one in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction yields. Major products formed from these reactions include various substituted chromen-2-one derivatives with potential biological activities .
Scientific Research Applications
Overview
4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including an ethyl group and a 4-methoxyphenyl-2-oxoethoxy substituent, contribute to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro testing against human breast cancer cell lines (MCF-7) and hepatocellular carcinoma (HepG-2) has shown promising results:
| Cell Line | IC50 Value (µg/ml) | Activity Level |
|---|---|---|
| MCF-7 | 5.5 | Strong |
| HepG-2 | 6.9 | Strong |
These findings suggest that the compound may effectively interact with cellular pathways involved in tumor growth and proliferation, potentially leading to apoptosis in cancer cells.
Potential Therapeutic Applications
- Anticancer Therapy : Due to its strong activity against certain cancer cell lines, this compound shows potential as a candidate for developing new anticancer drugs.
- Anti-inflammatory Agents : Given its interaction with the NF-kB pathway, it may serve as an anti-inflammatory agent in various diseases characterized by chronic inflammation.
- Neuroprotective Effects : Preliminary findings suggest that it may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the applications of chromenone derivatives similar to this compound:
- Study on Anticancer Activity : Research published in various journals has indicated that chromenone derivatives can induce apoptosis in cancer cells through multiple pathways, including oxidative stress and mitochondrial dysfunction.
- Inflammatory Disease Models : In animal models of inflammatory diseases, compounds with similar structures have shown efficacy in reducing inflammation markers and improving clinical outcomes.
- Neuroprotection Studies : Investigations into neuroprotective effects have demonstrated that certain chromenone derivatives can mitigate neuronal cell death induced by oxidative stress.
Mechanism of Action
The mechanism of action of 4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune response. By inhibiting NF-κB, the compound reduces the production of pro-inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural and functional differences between the target compound and its analogs.
Substitution at Position 7
Target Compound
- Substituent : 2-(4-Methoxyphenyl)-2-oxoethoxy.
- Impact: The methoxy group improves solubility and metabolic resistance compared to non-polar substituents. The ketone in the side chain may facilitate hydrogen bonding with biological targets .
Y040-1129 (4-Ethyl-7-[(1-Oxo-1-Phenylpropan-2-yl)Oxy]-2H-Chromen-2-One)
- Substituent : 1-Oxo-1-phenylpropan-2-yloxy.
- The branched oxy group may increase steric hindrance, affecting target binding .
4-(4-Methoxyphenyl)-8-Methyl-7-[2-(4-Methylphenyl)-2-Oxoethoxy]-2H-Chromen-2-One
- Substituent : 2-(4-Methylphenyl)-2-oxoethoxy.
- The 8-methyl group adds steric bulk, possibly hindering pharmacokinetics .
Substitution at Position 4
Target Compound
- Substituent : Ethyl.
- Impact : Balances lipophilicity and steric effects, promoting membrane permeability without excessive bulk .
10e (4-Ethyl-7-(4-(3-Methoxyphenyl)Thiazol-2-Ylamino)-2H-Chromen-2-One)
- Substituent: Thiazolylamino.
Compound 5 (7-Amino-5-(3-Methoxy-4-(2-(4-Methoxyphenyl)-2-Oxoethoxy)Phenyl)-3-(2-(4-Methoxyphenyl)-2-Oxoethyl)-1-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrido[2,3-d]Pyrimidine-6-Carbonitrile)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) |
|---|---|---|---|
| Target Compound | C₂₀H₁₈O₆ | 366.35 | 2.8 |
| Y040-1129 | C₂₀H₁₈O₄ | 346.36 | 3.5 |
| 4-(4-Methoxyphenyl)-8-Methyl... | C₂₆H₂₂O₅ | 414.46 | 4.1 |
| 10e | C₁₉H₁₇N₃O₃S | 367.42 | 2.9 |
Key Observations :
- The target compound’s lower LogP compared to Y040-1129 suggests better aqueous solubility, critical for oral bioavailability.
- Higher molecular weight analogs (e.g., 414.46 for Ev4) may face challenges in drug-likeness per Lipinski’s rules .
Biological Activity
4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic compound belonging to the chromen-2-one family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a chromen-2-one core with an ethyl group and a 4-methoxyphenyl-2-oxoethoxy substituent. This unique structure contributes to its pharmacological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H18O5 |
| Molecular Weight | 338.35 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro testing against human breast cancer cell lines (MCF-7) and hepatocellular carcinoma (HepG-2) revealed promising results:
| Cell Line | IC50 Value (µg/ml) | Activity Level |
|---|---|---|
| MCF-7 | 5.5 | Strong |
| HepG-2 | 6.9 | Strong |
These findings suggest that the compound may interact effectively with cellular pathways involved in tumor growth and proliferation, potentially leading to apoptosis in cancer cells .
Anti-inflammatory and Antioxidant Activities
The compound has also been studied for its anti-inflammatory and antioxidant properties. It has shown the ability to scavenge free radicals and inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may modulate signaling pathways associated with cell survival and apoptosis, particularly in cancer cells .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is helpful to compare it with other chromen-2-one derivatives:
| Compound | Anticancer Activity | Mechanism |
|---|---|---|
| 7-Methoxy-8-(3-methyl-2-oxobutyl)coumarin | Moderate | Apoptosis induction |
| 6-Hydroxy-5-methoxy-2-(2-phenylethyl)chromone | Weak | Free radical scavenging |
| 5,6-Dihydroxy-2-[2-(3’-hydroxy-4’-methoxyphenyl)ethyl]chromone | Strong | Cell cycle arrest |
This table highlights how variations in substituents can lead to different biological activities and mechanisms of action.
Case Studies
- In Vitro Study on MCF-7 Cells : A study conducted by Neelgundmath et al. demonstrated that the compound significantly inhibited cell proliferation in MCF-7 cells compared to standard treatments like 5-fluorouracil .
- Antioxidant Activity Assessment : Research published in the Borneo Journal of Pharmacy identified various bioactive compounds from plant extracts that included derivatives similar to our compound, confirming their antioxidant capabilities through DPPH radical scavenging assays .
Q & A
Basic: What are the established synthetic routes for 4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one, and what reaction conditions are critical for yield optimization?
Answer:
The compound is typically synthesized via Pechmann condensation , involving β-ketoesters and phenols under acidic catalysis. Key steps include:
- Substituent introduction : The 4-methoxyphenyl-2-oxoethoxy group is introduced via nucleophilic substitution or esterification under reflux conditions (e.g., using methoxy-substituted benzyl halides).
- Chromenone formation : Cyclization is achieved with concentrated H₂SO₄ or Lewis acids like BF₃·Et₂O at 60–80°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/chloroform) ensures purity .
Critical parameters : Temperature control during cyclization and stoichiometric precision of β-ketoesters to avoid side reactions (e.g., dimerization).
Advanced: How can researchers optimize synthetic protocols to improve regioselectivity and scalability for this compound?
Answer:
- Regioselectivity : Use microwave-assisted synthesis to accelerate reaction kinetics, reducing side products. Selectively protect hydroxyl groups (e.g., tert-butyldimethylsilyl) before introducing the 4-methoxyphenyl moiety .
- Scalability : Transition from batch to continuous flow reactors for precise control of residence time and temperature. Implement inline FTIR or HPLC monitoring for real-time quality assurance .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
- X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement; data-to-parameter ratio >10 ensures reliability) .
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent patterns. Key signals include the chromen-2-one carbonyl (δ ~160 ppm in ¹³C) and methoxy protons (δ ~3.8 ppm in ¹H) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~379.14 m/z) .
Advanced: How can conflicting spectroscopic data (e.g., unexpected coupling constants or NOE correlations) be resolved?
Answer:
- Dynamic NMR : Resolve conformational equilibria by acquiring spectra at variable temperatures (e.g., -40°C to 80°C).
- DFT calculations : Compare experimental ¹³C chemical shifts with computed values (B3LYP/6-31G*) to validate proposed tautomers or rotamers .
- Complementary techniques : Pair XRD with solid-state NMR to address crystallographic disorder or polymorphism .
Basic: What biological activities have been preliminarily reported for this compound?
Answer:
- Anticancer : IC₅₀ values ≤10 μM in MCF-7 (breast cancer) via apoptosis induction (Annexin V/PI assays) .
- Antimicrobial : MIC ≤25 μg/mL against S. aureus (disk diffusion assays).
- Anti-inflammatory : COX-2 inhibition (≥70% at 50 μM; ELISA) .
Advanced: What methodologies are recommended to elucidate the mechanism of action for its anticancer activity?
Answer:
- Target identification : Use thermal shift assays (TSA) to screen binding to kinases (e.g., EGFR, CDK2) or DNA topoisomerases.
- Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., p53, MAPK).
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proposed targets (e.g., Bcl-2; ΔG ≤ -8 kcal/mol suggests strong binding) .
Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h); monitor via HPLC for degradation products.
- Thermal stress : Heat at 80°C for 48h; track chromen-2-one ring integrity via UV (λ ~320 nm) .
Advanced: Which advanced analytical techniques are critical for resolving complex degradation pathways?
Answer:
- LC-QTOF-MS : Identify degradation products with ppm-level mass accuracy.
- Isotopic labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis mechanisms.
- Computational degradation modeling : Gaussian-based transition state analysis predicts likely cleavage sites .
Basic: How does structural modification (e.g., substituent variation) impact biological activity compared to analogs?
Answer:
- Electron-withdrawing groups (e.g., -Cl at 4-position) enhance anticancer activity (↑5-fold in HT-29 cells).
- Methoxy groups improve solubility (logP reduction by ~0.5) but reduce membrane permeability (Caco-2 assay) .
Reference analogs : Compare with 4-methyl-7-methoxycoumarin (lower activity) and 6-chloro derivatives (higher cytotoxicity) .
Advanced: How can discrepancies between in vitro potency and in vivo efficacy be addressed?
Answer:
- Pharmacokinetic (PK) studies : Measure plasma half-life (t₁/₂) and bioavailability (F%) via LC-MS/MS after oral administration in rodents.
- Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) using hepatocyte incubation + HRMS.
- Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
